REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]2[N:12]=[C:13]([CH2:27][O:28][CH2:29][CH3:30])[N:14]([CH2:15][C:16]([NH:19]C(=O)OC(C)(C)C)([CH3:18])[CH3:17])[C:10]=2[C:9]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[N:3]=1.Cl>CCO>[NH2:19][C:16]([CH3:17])([CH3:18])[CH2:15][N:14]1[C:10]2[C:9]3[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=3[N:3]=[C:2]([NH2:1])[C:11]=2[N:12]=[C:13]1[CH2:27][O:28][CH2:29][CH3:30]
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Name
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Tert-butyl 2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethylcarbamate
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Quantity
|
1.26 g
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Type
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reactant
|
Smiles
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NC1=NC=2C=CC=CC2C2=C1N=C(N2CC(C)(C)NC(OC(C)(C)C)=O)COCC
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Name
|
|
Quantity
|
10 mL
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Type
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solvent
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Smiles
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CCO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After heating
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Type
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TEMPERATURE
|
Details
|
at reflux for 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
|
Details
|
the reaction mixture was cooled
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
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The resulting yellow solid was dissolved in 50 mL of H2O
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Type
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EXTRACTION
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Details
|
extracted with CHCl3 (20 mL)
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Type
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ADDITION
|
Details
|
by addition of concentrated NH4OH solution
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Type
|
EXTRACTION
|
Details
|
This was then extracted with CHCl3 (4×20 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic portions were dried with Na2SO4
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CN1C(=NC=2C(=NC=3C=CC=CC3C21)N)COCC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 808 mg | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |